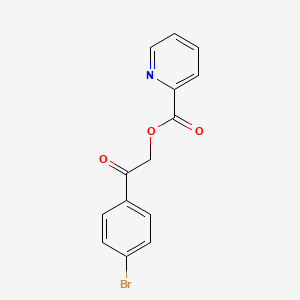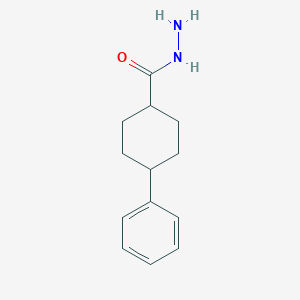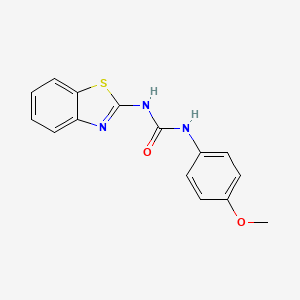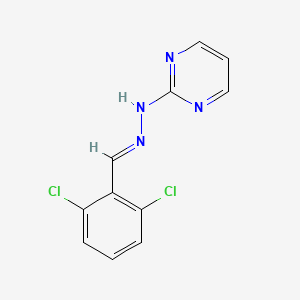
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a pyridinecarboxylate ester that has a bromophenyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, including its potential as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate and its potential therapeutic benefits. In addition, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate derivatives with improved properties, such as increased solubility, may have potential applications in various fields.
Synthesis Methods
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using different methods, including the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride and N,N-dimethylformamide in the presence of a base such as potassium carbonate. The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has also been achieved using microwave-assisted synthesis, which has been shown to be a more efficient method.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. In organic synthesis, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been used as a reagent in the synthesis of various compounds. In materials science, 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been used as a building block for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWYGXFEFNPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)



![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)